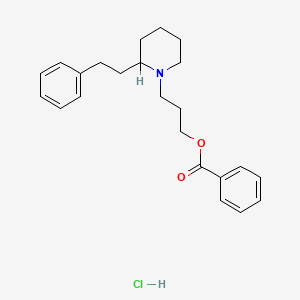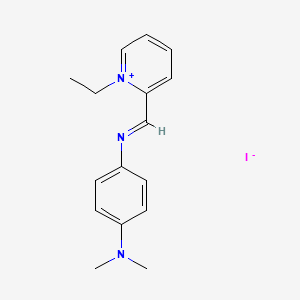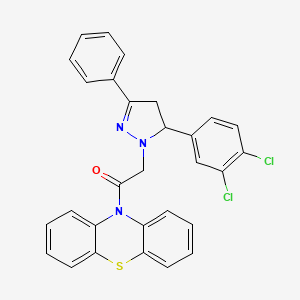
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine is a complex organic compound that features a phenothiazine core structure Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine typically involves multiple steps. One common approach is to start with the phenothiazine core and introduce the pyrazole moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the phenothiazine core.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core can yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.
Medicine: Research is conducted to explore its potential as an antipsychotic or antiemetic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may interact with other neurotransmitter systems, such as serotonin or histamine receptors, to exert its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used primarily as an antiemetic and antihistamine.
Thioridazine: A phenothiazine with antipsychotic and sedative effects.
Uniqueness
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the pyrazole moiety and the dichlorophenyl group may enhance its binding affinity to certain molecular targets, potentially leading to improved therapeutic effects.
Propiedades
Número CAS |
78807-68-8 |
|---|---|
Fórmula molecular |
C29H21Cl2N3OS |
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
2-[3-(3,4-dichlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C29H21Cl2N3OS/c30-21-15-14-20(16-22(21)31)26-17-23(19-8-2-1-3-9-19)32-33(26)18-29(35)34-24-10-4-6-12-27(24)36-28-13-7-5-11-25(28)34/h1-16,26H,17-18H2 |
Clave InChI |
YTKBOHOFBGPGMT-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC(=C(C=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



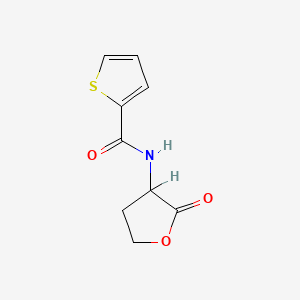
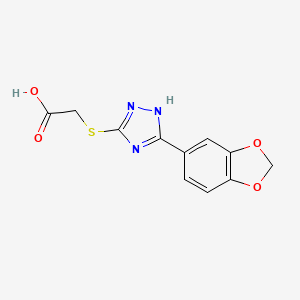
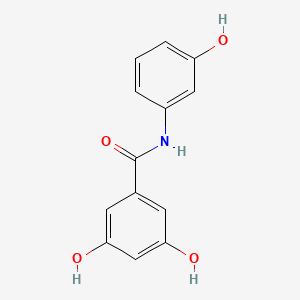

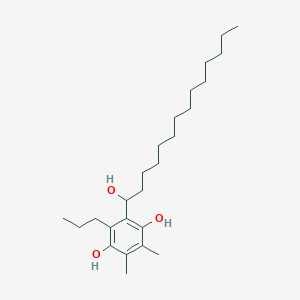

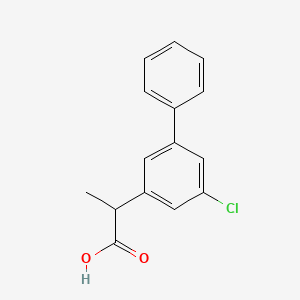


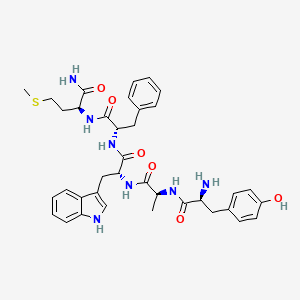
![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)
